5-nitro-2-piperazin-1-yl-benzoic Acid
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Overview
Description
5-nitro-2-piperazin-1-yl-benzoic acid is an organic compound with the molecular formula C11H13N3O4 and a molecular weight of 251.24 g/mol . It is characterized by the presence of a nitro group at the 5-position and a piperazine ring at the 2-position of the benzoic acid core. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-2-piperazin-1-yl-benzoic acid typically involves the nitration of 2-piperazin-1-yl-benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic and requires careful temperature management to avoid decomposition of the product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with additional steps for purification and quality control to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-nitro-2-piperazin-1-yl-benzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be alkylated or acylated using appropriate reagents.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in acidic medium.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Reduction: 5-amino-2-piperazin-1-yl-benzoic acid.
Substitution: Various N-alkyl or N-acyl derivatives of this compound.
Scientific Research Applications
5-nitro-2-piperazin-1-yl-benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-nitro-2-piperazin-1-yl-benzoic acid is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in cellular processes. The nitro group may play a role in the compound’s biological activity by undergoing bioreduction to form reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
5-nitro-2-(piperidin-1-yl)benzoic acid: Similar structure but with a piperidine ring instead of a piperazine ring.
5-nitro-2-(morpholin-4-yl)benzoic acid: Contains a morpholine ring instead of a piperazine ring.
Uniqueness
5-nitro-2-piperazin-1-yl-benzoic acid is unique due to the presence of both a nitro group and a piperazine ring, which confer distinct chemical and biological properties. The combination of these functional groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in research and development.
Properties
IUPAC Name |
5-nitro-2-piperazin-1-ylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4/c15-11(16)9-7-8(14(17)18)1-2-10(9)13-5-3-12-4-6-13/h1-2,7,12H,3-6H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWUVCZAMVSJRDI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377459 |
Source
|
Record name | 5-nitro-2-piperazin-1-yl-benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30377459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168123-39-5 |
Source
|
Record name | 5-nitro-2-piperazin-1-yl-benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30377459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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